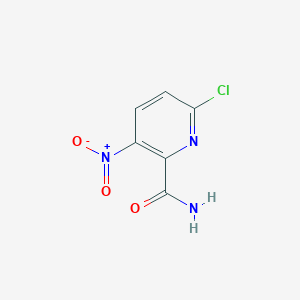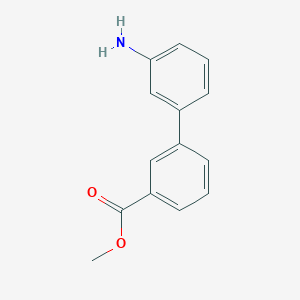
Benzoate de méthyle 3-(3-aminophényl)
Vue d'ensemble
Description
Methyl 3-(3-aminophenyl)benzoate is an organic compound with the molecular formula C13H13NO2. This compound is a white, crystalline solid with a melting point of around 85-87 °C. It is an important intermediate in the synthesis of a variety of compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Applications De Recherche Scientifique
Recherche en protéomique
“Benzoate de méthyle 3-(3-aminophényl)” est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses applications de protéomique, telles que la purification et l'identification des protéines, les études d'interaction protéine-protéine et l'analyse des modifications post-traductionnelles.
Synthèse de nouveaux composés
Ce composé peut servir de bloc de construction dans la synthèse de nouvelles entités chimiques. Par exemple, il peut être utilisé dans la préparation d'échafaudages indolés substitués par de la benzophénone pontés par du benzimidazole . Ces nouveaux composés peuvent ensuite être testés pour diverses activités biologiques.
Études d'activité antimicrobienne
“Benzoate de méthyle 3-(3-aminophényl)” peut être utilisé dans le développement de nouveaux agents antibactériens . L'émergence d'infections bactériennes résistantes aux médicaments nécessite le développement de nouveaux agents antibactériens avec des mécanismes d'action différents de ceux des antibiotiques traditionnels .
Études d'amarrage
Ce composé peut être utilisé dans des études d'amarrage, qui sont une méthode largement utilisée en modélisation moléculaire pour prédire l'orientation d'une molécule par rapport à une seconde lorsqu'elle est liée à celle-ci pour former un complexe stable . Les informations obtenues à partir des études d'amarrage peuvent être utilisées pour prédire la force d'association ou l'affinité de liaison entre deux molécules en utilisant, par exemple, des fonctions de notation.
Découverte de médicaments
Compte tenu de son activité antimicrobienne potentielle, “Benzoate de méthyle 3-(3-aminophényl)” pourrait être un candidat pour les processus de découverte et de développement de médicaments . Il pourrait être soumis à divers criblages pharmacologiques pour déterminer son potentiel thérapeutique.
Études biochimiques
“Benzoate de méthyle 3-(3-aminophényl)” peut être utilisé dans des études biochimiques étant donné que les molécules de benzimidazole sont efficaces contre diverses souches de micro-organismes . Il peut être utilisé pour étudier les voies biochimiques impliquées dans l'action antimicrobienne des molécules de benzimidazole.
Mécanisme D'action
Target of Action
The compound’s primary targets and their roles are currently under investigation .
Mode of Action
The exact mode of action of Methyl 3-(3-aminophenyl)benzoate remains unknown . It is suggested that the compound might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound might be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
More research is needed to understand the compound’s bioavailability and its impact on the body .
Result of Action
It is suggested that the compound might have potential antimicrobial activity , but more research is needed to confirm these effects and understand their implications.
Action Environment
The action, efficacy, and stability of Methyl 3-(3-aminophenyl)benzoate can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and more . .
Analyse Biochimique
Biochemical Properties
It is known that benzoate derivatives can interact with various enzymes and proteins. For instance, Methyl benzoate, a related compound, has been found to be involved in the biosynthesis of floral scent in plants, interacting with enzymes such as HcBSMT1 and HcBSMT2 .
Cellular Effects
The cellular effects of Methyl 3-(3-aminophenyl)benzoate are not well-documented. Related compounds have been shown to influence cell function. For example, Methyl 3,4-dihydroxybenzoate (MDHB), a phenolic acid derivative, has been found to exhibit neuroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Esters like Methyl 3-(3-aminophenyl)benzoate can undergo various reactions such as hydrolysis, trans-esterification, and reduction, which could potentially lead to changes in gene expression and enzyme activity .
Metabolic Pathways
The metabolic pathways involving Methyl 3-(3-aminophenyl)benzoate are not well-known. It is known that benzoate derivatives can be involved in various metabolic pathways. For instance, Methyl benzoate is involved in the biosynthesis of floral scent in plants .
Propriétés
IUPAC Name |
methyl 3-(3-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKLPFPUYBIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362740 | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168619-25-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

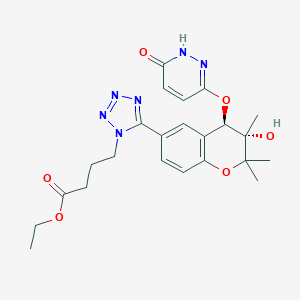
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
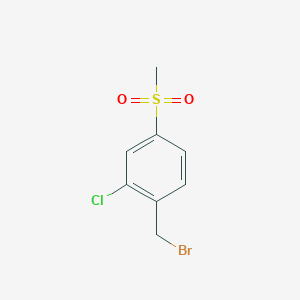
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

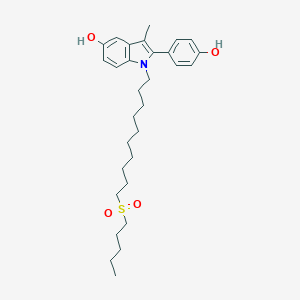
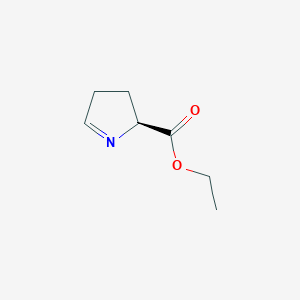
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
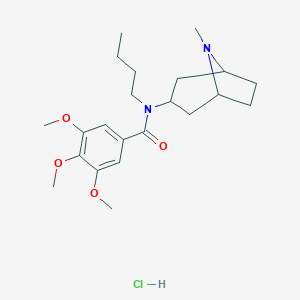

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
